molecular formula C19H21BrClN2NaO9 B611859 X-NeuNAc CAS No. 160369-85-7

X-NeuNAc

Cat. No. B611859
M. Wt: 559.7258
InChI Key: MNWWXEDVLXNFDD-GNZCRVNMSA-M
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Description

X-NeuNAc, also known as CB1339 and X-Neu5Ac, is a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems . It can be used to facilitate the screening of bacterial colonies or plaques for the detection of either natural or mutant neuraminidase activity .


Synthesis Analysis

X-Neu5Ac is hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form the dark blue pigment . Preliminary kinetic studies indicated that X-Neu5Ac was a good and stable substrate for neuraminidase . In addition, X-Neu5Ac would also be hydrolyzed by mutant enzymes .


Molecular Structure Analysis

The molecular formula of X-NeuNAc is C19H21BrClN2NaO9 . The exact mass is not available, but the molecular weight is 559.72 .


Chemical Reactions Analysis

In vitro, X-Neu5Ac was hydrolyzed by neuraminidase to release a halogenated product undergoing rapid aerobic oxidation to form the dark blue pigment . In vivo, to visualize extracellular sialidase activity on the membrane surface in the rat brain, acute brain slices were incubated with X-Neu5Ac at pH 7.3 .


Physical And Chemical Properties Analysis

X-NeuNAc is a solid substance . It is soluble in DMSO (≥28 mg/mL) and water (≥19.9 mg/mL), but insoluble in ethanol .

Scientific Research Applications

  • NeuNAc aldolase, an enzyme crucial for metabolic engineering of cell-surface NeuNAc using chemically modified D-mannosamines, can effectively utilize several N-acyl derivatives of D-mannosamine. This suggests potential applications in bioengineering NeuNAc on cells (Pan et al., 2004).

  • NeuNAc plays a significant role in Streptococcus pneumoniae as a carbon and energy source, influencing biofilm formation, nasopharyngeal carriage, and lung invasion. Understanding its regulatory mechanisms can aid in combating infections caused by this pathogen (Gualdi et al., 2012).

  • In Plasmodium falciparum, the dependency on NeuNAc for invasion of host erythrocytes varies among geographic isolates. This variation in NeuNAc dependency is crucial for understanding malaria pathogenesis and developing targeted treatments (Perkins & Holt, 1988).

  • NeuNAc oxime is a potent inhibitor of the bacterial sialic acid synthase NeuB. This enzyme plays a role in neuroinvasive bacteria's evasion of the host immune system. The inhibition of NeuB by NeuNAc oxime suggests potential therapeutic applications against neuroinvasive bacterial infections (Popovic et al., 2019).

  • The subcellular localization of administered NeuNAc in the brains of rats suggests that NeuNAc impacts behavior through the synaptic membrane. This finding has implications for neurological research and potential therapeutic applications (Morgan & Winick, 1981).

  • A study on the biotechnological production of NeuNAc from chitin using Hypocrea jecorina (Trichoderma reesei) demonstrates a novel method for NeuNAc production, which is crucial for antiviral drug manufacturing (Steiger et al., 2011).

  • NMR and molecular dynamics studies of the sialyl-Lewis X antigen, containing NeuNAc, provide insights into the internal motions and conformational transitions of this tetrasaccharide, relevant for understanding cell-cell interactions and signaling (Rutherford et al., 1994).

Safety And Hazards

The safety data sheet for X-NeuNAc indicates that it is a skin irritant (Category 2, H315) according to OSHA Hazards .

Future Directions

The enzymatic synthesis of NeuAc using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency . Future directions and strategies that can be followed to improve enzymatic synthesis of NeuAc have been suggested .

properties

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11+,15+,16+,17+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWXEDVLXNFDD-GNZCRVNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN2NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

X-NeuNAc

CAS RN

160369-85-7
Record name 160369-85-7
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